molecular formula C18H18N2O5 B5186488 4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide

4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide

Cat. No. B5186488
M. Wt: 342.3 g/mol
InChI Key: GZSMGBSJDJACGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide, commonly known as AN-9, is a synthetic compound that has gained significant attention in the field of scientific research. AN-9 is a small molecule that has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.

Mechanism of Action

The mechanism of action of AN-9 is not fully understood, but studies have suggested that it may act through multiple pathways. AN-9 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, AN-9 may alter the expression of genes involved in cancer cell growth and survival. AN-9 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, AN-9 may induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
AN-9 has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that AN-9 can induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AN-9 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the mechanism of action and potential therapeutic applications of the compound. AN-9 has also been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer therapy.
However, AN-9 also has some limitations for lab experiments. The compound is relatively new, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications. AN-9 may also exhibit off-target effects, which could limit its use as a therapeutic agent.

Future Directions

There are several future directions for the study of AN-9. One direction is to further investigate the mechanism of action of AN-9, particularly its interactions with HDACs and topoisomerase II. Another direction is to study the potential therapeutic applications of AN-9 in vivo, using animal models of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, more studies are needed to determine the safety and toxicity of AN-9, particularly in the context of long-term use. Overall, AN-9 is a promising compound that has the potential to be a useful tool in scientific research and a promising candidate for therapeutic applications.

Synthesis Methods

AN-9 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of AN-9 involves the reaction of 4-(allyloxy)-3-ethoxybenzoic acid with 3-nitroaniline in the presence of a coupling agent. The reaction mixture is then subjected to purification through column chromatography to obtain AN-9 in high purity.

Scientific Research Applications

AN-9 has been studied extensively for its potential therapeutic applications in various fields. One of the most promising applications of AN-9 is in cancer research. Studies have shown that AN-9 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. AN-9 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
AN-9 has also been studied for its potential applications in neurology and immunology. Studies have shown that AN-9 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-ethoxy-N-(3-nitrophenyl)-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-10-25-16-9-8-13(11-17(16)24-4-2)18(21)19-14-6-5-7-15(12-14)20(22)23/h3,5-9,11-12H,1,4,10H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMGBSJDJACGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(3-nitrophenyl)-4-(prop-2-en-1-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.